N'-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide
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Overview
Description
N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide is a complex organic compound that features a unique structure incorporating a thiazinan ring with a dioxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the thiazinan ring, followed by the introduction of the dioxo functional group. The final step involves the coupling of the benzyl and ethanediamide moieties under controlled conditions. Specific reagents and catalysts are often used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzyl and ethanediamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazinan ring and dioxo functional group play crucial roles in these interactions, potentially inhibiting or activating specific pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzene-1-sulfonamide
- 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
- 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
Uniqueness
Compared to these similar compounds, N’-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(20-14-15-6-2-1-3-7-15)19(24)21-16-8-10-17(11-9-16)22-12-4-5-13-27(22,25)26/h1-3,6-11H,4-5,12-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWCXKSNIGTUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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